molecular formula C16H14N4O B2389831 5-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 338975-73-8

5-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2389831
CAS No.: 338975-73-8
M. Wt: 278.315
InChI Key: PPEGLNJNXINGQC-UHFFFAOYSA-N
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Description

5-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C23H17N5OS and is recorded in the PubChem database under the identifier CID 5102565 . This substance belongs to the 3H-pyrazol-3-one family, a class of heterocyclic compounds known for a diverse range of research applications and biological activities. Compounds within this structural class have been investigated for their potential as inhibitors of specific enzymes, such as cGMP-specific phosphodiesterase (cGMP PDE), which is a significant target in cardiovascular and metabolic disease research . The structure features a pyrazol-3-one core substituted with a phenyl ring at the 5-position and an aminomethylene group at the 4-position, which is further functionalized with a 3-pyridinylmethyl moiety. This specific arrangement of aromatic and heteroaromatic systems may contribute to unique electronic properties and molecular recognition capabilities, making it a valuable intermediate or scaffold in medicinal chemistry and drug discovery programs. The compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can utilize this chemical as a building block for the synthesis of more complex molecules or as a reference standard in biological screening assays. For complete handling, storage, and safety information, please refer to the material safety data sheet (MSDS).

Properties

IUPAC Name

5-phenyl-4-(pyridin-3-ylmethyliminomethyl)-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c21-16-14(11-18-10-12-5-4-8-17-9-12)15(19-20-16)13-6-2-1-3-7-13/h1-9,11H,10H2,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQRRXXRXIWAOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NN2)C=NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 3-pyridinylmethylamine with 5-phenyl-2,4-dihydro-3H-pyrazol-3-one under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives of the compound .

Scientific Research Applications

5-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities such as antibacterial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below summarizes key analogs and their structural differences:

Compound Name Substituents (Positions) Key Modifications
Target Compound 5-phenyl, 4-[(3-pyridinylmethyl)amino]methylene Pyridinylmethylamino group enhances H-bonding
5-(Methoxymethyl)-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one 5-methoxymethyl Increased hydrophilicity vs. phenyl
(4E)-2-(1,3-Benzothiazol-2-yl)-4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one 2-benzothiazolyl, 5-CF₃ Electron-withdrawing CF₃ enhances stability
5-Ethoxy-2-phenyl-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one 5-ethoxy, 2-thienylmethylamino Thienyl group reduces basicity vs. pyridinyl

Key Observations :

  • Hydrophilicity : The methoxymethyl substituent () increases polarity compared to the phenyl group in the target compound.
  • Aromatic Interactions: The benzothiazolyl group () may engage in π-π stacking, unlike the pyridinylmethylamino group.

Physicochemical Properties

  • Melting Points : Derivatives with rigid substituents (e.g., benzothiazolyl in ) exhibit higher melting points (>200°C) due to crystallinity, whereas methoxymethyl analogs () may show lower values .
  • Spectroscopic Data : FTIR and NMR () confirm the presence of C=N and NH stretches (~1600 cm⁻¹ and ~3300 cm⁻¹, respectively) in all analogs .

Molecular Docking and Computational Insights

  • COX-2 Binding : Sulfone-based pyrazoles () form hydrogen bonds with Tyr355 and His90. The pyridinyl group in the target compound may interact with Arg513, altering selectivity .
  • Antitubercular Activity: Schiff bases () with hydrazinylidene groups show MIC values comparable to pyrazinamide. The target compound’s methyleneamino group may enhance penetration into mycobacterial cells .

Biological Activity

5-Phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H14N4O2C_{12}H_{14}N_{4}O_{2}, with a molecular weight of 246.27 g/mol. Its structure features a pyrazolone core, which is significant for its biological activity.

Antitumor Activity

Research has indicated that pyrazole derivatives, including our compound of interest, exhibit notable antitumor properties. These compounds have been shown to inhibit key enzymes involved in tumor growth, such as BRAF(V600E) and EGFR. In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation effectively.

Case Study:
A study conducted by Umesha et al. (2009) evaluated a series of pyrazole derivatives for their antitumor activity. The results indicated that certain derivatives showed significant inhibition of cancer cell lines, suggesting that modifications to the pyrazolone structure can enhance antitumor efficacy .

Anti-inflammatory and Analgesic Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators.

Research Findings:
In a comparative study, several pyrazole compounds were tested for their ability to reduce inflammation in animal models. The results showed that this compound significantly reduced edema and pain responses .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens. Pyrazole derivatives have demonstrated inhibitory effects against bacteria and fungi.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

This table summarizes the MIC values for various pathogens tested against this compound, indicating its potential as an antimicrobial agent .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes such as dihydroorotate dehydrogenase (DHODH), which is vital in nucleotide synthesis and has implications in cancer and autoimmune diseases.
  • Receptor Modulation : It may act on various receptors involved in inflammatory processes, modulating their activity and reducing inflammatory responses.

Q & A

Q. Optimization Strategies :

  • Purity : Recrystallize using methanol/glacial acetic acid mixtures to remove unreacted intermediates .
  • Yield : Adjust stoichiometric ratios (e.g., 1:1.2 for amine:pyrazolone) and monitor reaction progress via TLC or HPLC .

Advanced Question: How do structural modifications (e.g., pyridine vs. benzothiazole substituents) influence bioactivity in pyrazolone derivatives?

Methodological Answer :
Comparative studies on analogs (e.g., benzothiazole-containing derivatives in ) reveal:

  • Pyridine substituents enhance hydrogen-bonding interactions with biological targets (e.g., kinases) due to nitrogen lone pairs .
  • Benzothiazole groups improve lipophilicity , aiding membrane permeability but may reduce solubility .

Q. Experimental Design :

  • Synthesize analogs with controlled substitutions.
  • Test bioactivity (e.g., IC₅₀ in enzyme inhibition assays) and correlate with computational docking studies .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • NMR : Confirm regioselectivity of the imine bond (δ 8.5–9.0 ppm for CH=N) and aromatic protons .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .
  • XRD : Resolve tautomeric forms (e.g., keto-enol equilibrium) via crystallography .

Advanced Question: How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer)?

Methodological Answer :
Discrepancies may arise from:

  • Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms .
  • Tautomerism : The keto-enol equilibrium (evident in XRD data) alters binding conformations .

Q. Resolution Strategies :

  • Standardize assays using identical cell lines/pH conditions.
  • Use dynamic NMR to monitor tautomer populations under physiological conditions .

Basic Question: What are the key stability concerns for this compound during storage?

Q. Methodological Answer :

  • Light Sensitivity : The conjugated imine bond is prone to photodegradation. Store in amber vials at -20°C .
  • Hydrolysis : Avoid aqueous buffers at pH > 8.0, which cleave the Schiff base .

Advanced Question: How can computational methods (e.g., molecular dynamics) predict binding modes with biological targets?

Q. Methodological Answer :

  • Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (pyridine moiety often anchors to conserved lysine residues) .
  • MD Simulations : Simulate ligand-protein stability in explicit solvent (GROMACS) to assess residence times .

Basic Question: What solvents are compatible with this compound for in vitro assays?

Q. Methodological Answer :

  • Polar Solvents : DMSO (≤1% v/v) for stock solutions.
  • Aqueous Buffers : Use PBS (pH 7.4) with 0.1% Tween-80 to prevent aggregation .

Advanced Question: How do electron-withdrawing vs. electron-donating groups on the phenyl ring affect reactivity?

Q. Methodological Answer :

  • EWGs (e.g., -NO₂) : Increase electrophilicity at the imine carbon, enhancing nucleophilic attack (e.g., by thiols in enzyme active sites) .
  • EDGs (e.g., -OCH₃) : Stabilize resonance structures, reducing oxidation susceptibility .

Q. Experimental Validation :

  • Synthesize derivatives with para-substituted phenyl groups.
  • Compare reaction kinetics (e.g., nucleophilic addition rates) via stopped-flow spectroscopy .

Basic Question: What are the primary metabolic pathways predicted for this compound?

Q. Methodological Answer :

  • Phase I Metabolism : Oxidative cleavage of the imine bond (CYP450 isoforms) .
  • Phase II Metabolism : Glucuronidation of the pyridine nitrogen .

Advanced Question: How can researchers design SAR studies to optimize pharmacokinetics (e.g., half-life)?

Q. Methodological Answer :

  • Lipinski’s Rule Compliance : Introduce hydrophilic groups (e.g., -OH) to improve solubility without exceeding MW < 500 .
  • Pro-drug Strategies : Mask the imine as a stable carbamate derivative for enhanced oral bioavailability .

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